molecular formula C15H9Cl2N5O2 B12033358 4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12033358
M. Wt: 362.2 g/mol
InChI Key: JXXDVEVTXOTSOZ-QGMBQPNBSA-N
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Description

4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H9Cl2N5O2 and a molecular weight of 362.177 . This compound is known for its unique structure, which includes both chloro and nitro functional groups attached to a benzaldehyde moiety, as well as a hydrazone linkage to a phthalazinyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-chloro-1-phthalazinylhydrazine under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Condensation: Amines, hydrazines, solvent (e.g., ethanol), reflux conditions.

Major Products Formed

    Reduction: 4-Chloro-3-aminobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Corresponding imines or hydrazones.

Scientific Research Applications

4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. For example, its inhibition of VCAM-1 expression is believed to occur through the modulation of signaling pathways involved in inflammation. The compound may interact with transcription factors or other regulatory proteins that control the expression of VCAM-1, thereby reducing its levels and mitigating inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its combination of functional groups and the presence of a hydrazone linkage to a phthalazinyl group. This unique structure imparts specific reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C15H9Cl2N5O2

Molecular Weight

362.2 g/mol

IUPAC Name

4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C15H9Cl2N5O2/c16-12-6-5-9(7-13(12)22(23)24)8-18-20-15-11-4-2-1-3-10(11)14(17)19-21-15/h1-8H,(H,20,21)/b18-8+

InChI Key

JXXDVEVTXOTSOZ-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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